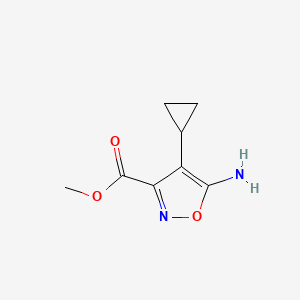

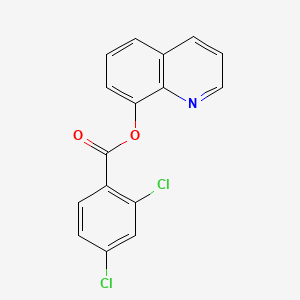

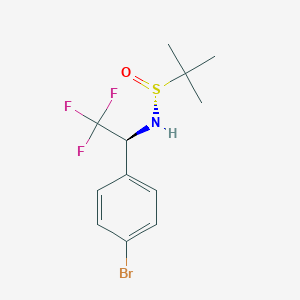

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a complex molecule that likely features a thiadiazole core, a pyrazole ring, and various substituents including a cyclopentyl and a cyclopropyl group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and methodologies that could be relevant to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds, such as five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides), has been reported using starting materials like chlorosulfonyl isocyanate and nitrogen mustards or amino acids. The derivatization of amino acids can introduce an alkyl group with a well-defined configuration, and protective groups such as a benzyl group can be used to shield certain positions during the synthesis process . This approach could potentially be adapted for the synthesis of the compound , considering its thiadiazole core.

Molecular Structure Analysis

For molecular structure analysis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed. In a case study involving a designer drug with a pyrazole skeleton, detailed structure elucidation was achieved through NMR and MS techniques. The study involved comparing NMR spectra with possible structural isomers and identifying substituents through spectral analysis . Similar methods could be applied to determine the structure of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Chemical Reactions Analysis

Although the provided papers do not detail chemical reactions specific to the compound , the general approach to analyzing chemical reactions would involve studying the reactivity of the functional groups present in the molecule. For instance, the reactivity of the thiadiazole and pyrazole rings could be investigated to understand potential reactions, such as nucleophilic substitutions or electrophilic additions, that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would include its melting point, boiling point, solubility, stability, and reactivity. These properties are typically determined through experimental measurements and can be influenced by the molecular structure and the nature of the substituents. Predictive tools and databases can also be used to estimate certain properties, as demonstrated in the case study where predicted (13)C NMR shifts were crucial for structure elucidation .

科学的研究の応用

Photosynthetic Electron Transport Inhibitors

Pyrazole derivatives have been explored for their potential as inhibitors of photosynthetic electron transport, which is a crucial process in plants. Studies have shown that certain pyrazole compounds can effectively interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their potential as herbicides. These compounds' inhibitory properties were evaluated in vitro, with some exhibiting excellent inhibitory effects in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).

Cytotoxicity and Anticancer Applications

Research on pyrazole and pyrazolopyrimidine derivatives has explored their cytotoxicity against various cancer cell lines. For instance, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest that certain structures within this chemical family may hold potential as anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Hassan et al., 2014).

Immunomodulatory Effects

The compound 3,5-bis(trifluoromethyl)pyrazole derivative (BTP2) or N-[4-3, 5-bis(trifluromethyl)pyrazol-1-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (YM-58483) has been identified as an immunosuppressive compound. It potently inhibits Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes by enhancing transient receptor potential melastatin 4 (TRPM4) channel activity. This action suggests the compound's potential in modulating immune responses, which could be relevant for autoimmune diseases and transplant rejection (Takezawa et al., 2006).

特性

IUPAC Name |

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5OS/c1-11-16(24-20-18-11)17(23)22(14-5-3-4-6-14)10-13-9-15(12-7-8-12)21(2)19-13/h9,12,14H,3-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUQVGBTGSJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

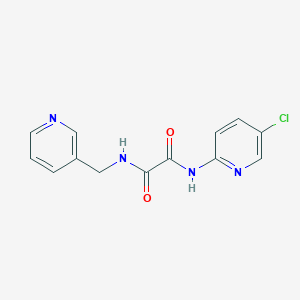

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2528379.png)

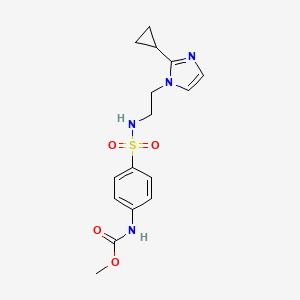

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

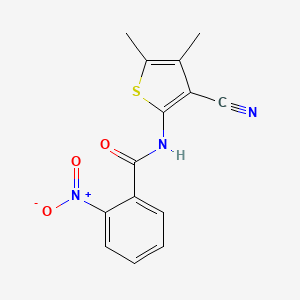

![N-(1,3-benzodioxol-5-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2528385.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)